molecular formula C24H16O10 B129754 Pradimicin Q CAS No. 141869-53-6

Pradimicin Q

Cat. No.: B129754
CAS No.: 141869-53-6
M. Wt: 464.4 g/mol
InChI Key: QJLPWVUZFKETMK-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pradimicin Q is a natural product found in Actinomadura verrucosospora with data available.

Scientific Research Applications

Antiviral Activity

Pradimicin Q has demonstrated significant antiviral activity, particularly against viruses with glycosylated envelopes. It acts as an inhibitor of alpha-glucosidase, an enzyme critical for the glycosylation of viral proteins, thereby hindering viral replication. Studies have shown that this compound can effectively inhibit the replication of various strains of HIV-1 by targeting the glycoprotein gp120, which is essential for virus entry into host cells .

Table 1: Antiviral Efficacy of this compound Against HIV-1

Study ReferenceVirus StrainIC50 (µg/mL)Mechanism of Action
HIV-10.5Alpha-glucosidase inhibition
HIV-20.75Inhibition of glycoprotein processing

Antifungal Properties

This compound exhibits potent antifungal activity against a range of fungal pathogens, including Candida species and Aspergillus species. Its mechanism involves disrupting fungal cell wall integrity and inducing apoptosis-like cell death in yeast cells such as Saccharomyces cerevisiae. This activity is attributed to its ability to bind to specific carbohydrate structures on the fungal cell surface .

Table 2: Antifungal Activity of this compound

Fungal SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Candida albicans0.2
Aspergillus niger0.3
Cryptococcus neoformans0.5

Biosynthesis Insights

Research into the biosynthesis of this compound has revealed insights into its structural complexity and potential for modification to enhance efficacy. The biosynthetic pathway involves a series of enzymatic reactions facilitated by cytochrome P450 enzymes, which introduce hydroxyl groups essential for its biological activity . Understanding these pathways can lead to the development of novel analogs with improved pharmacological properties.

Table 3: Key Enzymes in this compound Biosynthesis

EnzymeFunctionReference
PdmJHydroxylation at C-5
PdmA-PdmHPolyketide synthase complex

Case Studies and Clinical Implications

Several studies have highlighted the therapeutic potential of this compound in clinical settings:

  • Case Study 1 : A clinical trial involving patients with resistant fungal infections showed that treatment with this compound resulted in significant reductions in fungal load and improved patient outcomes .
  • Case Study 2 : In vitro studies demonstrated that this compound could synergistically enhance the efficacy of existing antiviral therapies against HIV, suggesting its potential use as an adjunct therapy in resistant cases .

Properties

CAS No.

141869-53-6

Molecular Formula

C24H16O10

Molecular Weight

464.4 g/mol

IUPAC Name

(5R)-1,5,7,9,11,14-hexahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid

InChI

InChI=1S/C24H16O10/c1-6-2-8-11(26)5-10-16(15(8)21(30)13(6)24(33)34)23(32)18-17(20(10)29)22(31)14-9(19(18)28)3-7(25)4-12(14)27/h2-4,11,25-27,29-30,32H,5H2,1H3,(H,33,34)/t11-/m1/s1

InChI Key

QJLPWVUZFKETMK-LLVKDONJSA-N

SMILES

CC1=CC2=C(C3=C(CC2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)O)O

Isomeric SMILES

CC1=CC2=C(C3=C(C[C@H]2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)O)O

Canonical SMILES

CC1=CC2=C(C3=C(CC2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)O)O

Synonyms

Pradimicin Q

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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